molecular formula C22H28N2O B4560074 2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide

2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B4560074
M. Wt: 336.5 g/mol
InChI Key: MCTQACUZXRZMGP-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and an acetamide moiety linked to a phenylethyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

    Acetamide Formation: The benzylated piperidine is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Phenylethyl Substitution: Finally, the acetamide derivative is reacted with 1-phenylethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylethyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic uses.

    Biology: It is used in biological assays to study receptor binding and cellular responses.

    Industry: The compound’s unique structure makes it a candidate for use in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide
  • 2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)propionamide
  • 2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)butyramide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-18(21-10-6-3-7-11-21)23-22(25)17-24-14-12-20(13-15-24)16-19-8-4-2-5-9-19/h2-11,18,20H,12-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTQACUZXRZMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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